molecular formula C18H23ClN2O4S2 B10970751 N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide

Cat. No.: B10970751
M. Wt: 431.0 g/mol
InChI Key: AREAIWDWDGLNHI-UHFFFAOYSA-N
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Description

4-CHLORO-2,5-DIMETHYL-N-{4-[(2-METHYL-2-PROPANYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzene ring, multiple methyl groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2,5-DIMETHYL-N-{4-[(2-METHYL-2-PROPANYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the chloro and methyl groups, as well as the sulfonamide group. One common synthetic route involves the following steps:

    Methylation: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2,5-DIMETHYL-N-{4-[(2-METHYL-2-PROPANYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-2,5-DIMETHYL-N-{4-[(2-METHYL-2-PROPANYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-2,5-DIMETHYL-N-{4-[(2-METHYL-2-PROPANYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Shares structural similarities with the presence of chloro and methyl groups.

    4-Chloro-2,5-dimethoxyaniline: Contains a chloro group and methoxy groups, similar to the methyl groups in the target compound.

Uniqueness

4-CHLORO-2,5-DIMETHYL-N-{4-[(2-METHYL-2-PROPANYL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23ClN2O4S2

Molecular Weight

431.0 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H23ClN2O4S2/c1-12-11-17(13(2)10-16(12)19)27(24,25)20-14-6-8-15(9-7-14)26(22,23)21-18(3,4)5/h6-11,20-21H,1-5H3

InChI Key

AREAIWDWDGLNHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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